![molecular formula C16H25N3OS B10889908 N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of tert-butyl groups and a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Benzoyl Hydrazine Intermediate: The initial step involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form 4-tert-butylbenzoyl hydrazine.
Thioamide Formation: The benzoyl hydrazine intermediate is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding thioamide.
Introduction of the Tert-Butyl Group: Finally, the thioamide is treated with tert-butyl isocyanide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazinecarbothioamides.
Wissenschaftliche Forschungsanwendungen
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N1-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to alterations in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide.
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOUREA: Contains a carbothioureido group, offering different reactivity and applications.
Uniqueness
N~1~-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of tert-butyl groups and hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties not found in closely related compounds.
This detailed overview provides a comprehensive understanding of N1-(TERT-BUTYL)-2-[4-(TERT-BUTYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C16H25N3OS |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
1-tert-butyl-3-[(4-tert-butylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C16H25N3OS/c1-15(2,3)12-9-7-11(8-10-12)13(20)18-19-14(21)17-16(4,5)6/h7-10H,1-6H3,(H,18,20)(H2,17,19,21) |
InChI-Schlüssel |
VJQRYJXVXAYIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


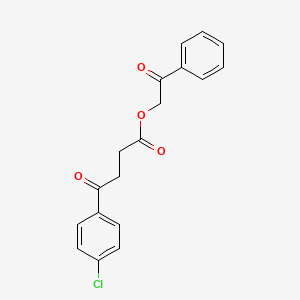
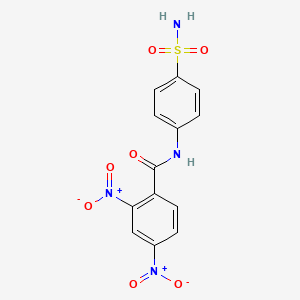
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)
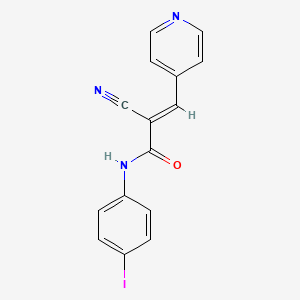
![methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889865.png)
![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
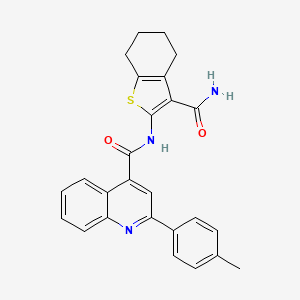
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
![4-({2-ethoxy-4-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B10889889.png)
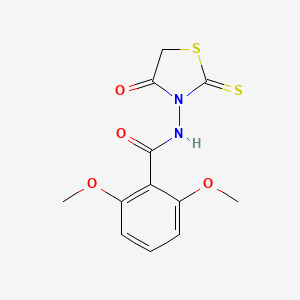
![1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
